1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone

Catalog No.
S11562192
CAS No.
M.F
C20H27ClN6O
M. Wt
402.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetr...

Product Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone

Molecular Formula

C20H27ClN6O

Molecular Weight

402.9 g/mol

InChI

InChI=1S/C20H27ClN6O/c21-17-5-4-6-18(13-17)25-9-11-26(12-10-25)19(28)14-20(7-2-1-3-8-20)15-27-16-22-23-24-27/h4-6,13,16H,1-3,7-12,14-15H2

InChI Key

YQZWSPNFBDNKBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)CN4C=NN=N4

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is a complex organic compound characterized by its unique structure that incorporates both piperazine and tetrazole functionalities. The compound features a chlorophenyl group attached to a piperazine ring, which is further connected to a cyclohexyl moiety through a tetrazole-derived linker. This structural configuration suggests potential pharmacological properties, particularly in the realm of neuropharmacology and medicinal chemistry.

The chemical reactivity of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone can be influenced by the presence of the piperazine and tetrazole groups. Common reactions may include:

  • Nucleophilic substitutions involving the piperazine nitrogen, allowing for the introduction of various substituents.
  • Condensation reactions with carbonyl compounds, particularly due to the ketone functional group, which can participate in aldol-type reactions.
  • Reduction reactions where the ketone can be reduced to an alcohol, altering its biological activity.

These reactions can be utilized in synthetic pathways to modify the compound for various applications.

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities, particularly as potential antidepressants or anxiolytics. The presence of the piperazine ring is often associated with serotonin receptor modulation, while tetrazole derivatives have been linked to anticonvulsant and analgesic effects. The specific biological activity of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone would require empirical testing to elucidate its pharmacodynamics and pharmacokinetics.

The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone typically involves several steps:

  • Formation of the piperazine derivative: This may involve reacting 3-chloroaniline with a suitable piperazine precursor.
  • Synthesis of the tetrazole moiety: A common method includes cyclization of hydrazine derivatives with carbonyl compounds followed by treatment with sodium azide.
  • Coupling reaction: The piperazine and tetrazole components are then coupled using standard peptide coupling techniques or through nucleophilic substitution reactions.
  • Final modification: The ketone functionality can be introduced or modified through oxidation or acylation processes.

Each step must be optimized for yield and purity, often requiring purification techniques such as chromatography.

This compound holds potential applications in several fields:

  • Pharmaceuticals: As a candidate for drug development targeting neurological disorders such as depression or anxiety.
  • Research: As a tool compound in studies exploring serotonin receptor interactions or neuropharmacological pathways.
  • Chemical Biology: Potentially serving as a probe in cellular assays to study biological mechanisms involving piperazine and tetrazole derivatives.

Interaction studies are crucial for understanding how 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone interacts with biological targets. These studies may include:

  • Binding affinity assays: To assess how well the compound binds to specific receptors (e.g., serotonin receptors).
  • In vitro assays: Evaluating its effects on cell lines related to neurological functions.
  • In vivo studies: Testing its efficacy and safety profiles in animal models.

Such studies will provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone, including:

Compound NameStructureKey Features
1-[4-(4-chlorophenyl)piperazin-1-yl]ethanoneC12H15ClN2OSimilar piperazine structure; different chlorophenyl position
2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanolC19H23ClN2OContains a similar piperazine framework; alcohol functional group
N-(4-chlorophenyl)-N-[1-(2-phenylet...C16H20ClNPiperidine variant; different substitution pattern

Uniqueness

The uniqueness of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone lies in its dual functionality stemming from both the piperazine and tetrazole components, which may confer distinct pharmacological properties not observed in simpler analogs. Its specific combination of structural elements could lead to unique interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

402.1934872 g/mol

Monoisotopic Mass

402.1934872 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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